molecular formula C8H7Cl2NO4S B026306 (2,6-Dichloro-benzenesulfonylamino)-acetic acid CAS No. 19818-06-5

(2,6-Dichloro-benzenesulfonylamino)-acetic acid

Cat. No.: B026306
CAS No.: 19818-06-5
M. Wt: 284.12 g/mol
InChI Key: QRVMUGYJNLHEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dichloro-benzenesulfonylamino)-acetic acid is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, a sulfonyl group, and an amino group linked to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-benzenesulfonylamino)-acetic acid typically involves the following steps:

    Starting Material: The process begins with 2,6-dichlorobenzenesulfonyl chloride.

    Amination: The sulfonyl chloride is reacted with glycine in the presence of a base such as sodium hydroxide to form the sulfonylamino derivative.

    Acidification: The resulting product is then acidified to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as hydroxyl or amino derivatives.

    Hydrolysis: The hydrolysis of the amide bond yields 2,6-dichlorobenzenesulfonic acid and glycine.

Scientific Research Applications

(2,6-Dichloro-benzenesulfonylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Stud

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMUGYJNLHEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351332
Record name (2,6-Dichloro-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19818-06-5
Record name (2,6-Dichloro-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,6-Dichloro-benzenesulfonylamino)-acetic acid
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(2,6-Dichloro-benzenesulfonylamino)-acetic acid
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(2,6-Dichloro-benzenesulfonylamino)-acetic acid
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(2,6-Dichloro-benzenesulfonylamino)-acetic acid
Reactant of Route 5
(2,6-Dichloro-benzenesulfonylamino)-acetic acid
Reactant of Route 6
(2,6-Dichloro-benzenesulfonylamino)-acetic acid

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